![molecular formula C15H11N3O4S B2871439 5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide CAS No. 1207034-86-3](/img/structure/B2871439.png)
5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a furan ring, an isoxazole ring, and a tetrahydrobenzo[d]thiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, polysubstituted furans have been prepared from various sulfur ylides and alkyl acetylenic carboxylates . Another study reported the synthesis of Biginelli-type pyrimidines, which are ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a furan group .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen, and one oxygen), and a tetrahydrobenzo[d]thiazole ring (a seven-membered ring with four carbon atoms, two nitrogen atoms, and one sulfur atom) .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. The furan ring, for example, can undergo reactions such as electrophilic aromatic substitution or Diels-Alder reactions .Scientific Research Applications
- Studies have investigated its impact on cancer cell lines, including inhibition of proliferation, induction of apoptosis, and interference with cell cycle progression .
- Investigations into its mode of action and potential mechanisms of microbial inhibition are ongoing .
- Researchers aim to modify its structure to enhance bioavailability, selectivity, and pharmacokinetics .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Chemical Synthesis and Catalysis
Drug Design and Optimization
Biocatalysis and Enzymatic Transformations
Materials Science and Polymer Chemistry
Future Directions
properties
IUPAC Name |
5-(furan-2-yl)-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-10-4-1-3-8-13(10)23-15(16-8)17-14(20)9-7-12(22-18-9)11-5-2-6-21-11/h2,5-7H,1,3-4H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJMPXSOPNHSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide |
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